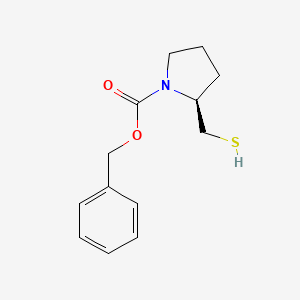

(S)-2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

(S)-2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a mercaptomethyl (-CH2SH) substituent at the 2-position of the pyrrolidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and metal-chelating agents due to the reactive thiol group . Its synthesis typically involves multi-step protection-deprotection strategies, such as the use of SEM (2-trimethylsilylethoxymethyl) and TBS (tert-butyldimethylsilyl) groups to stabilize reactive sites during coupling reactions .

Properties

IUPAC Name |

benzyl (2S)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(14)10-17)16-9-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGLKMSOSUKOHS-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Chiral Integrity

The (S)-configuration of the target compound is typically inherited from L-proline, a readily available chiral precursor. Cbz-protected L-proline (Cbz-L-proline) serves as a common starting material due to its stability and ease of functionalization. The benzyl ester group is introduced early in the synthesis to protect the carboxylic acid functionality, which is essential for subsequent reactions involving the pyrrolidine nitrogen or the mercaptomethyl group.

Benzyl Ester Protection

The benzylation of Cbz-L-proline’s carboxylic acid is efficiently achieved using 2-benzyloxypyridine and methyl triflate under neutral conditions. This method, developed to minimize racemization, involves in situ generation of the active benzyl transfer reagent (2-benzyloxy-1-methylpyridinium triflate) by alkylating 2-benzyloxypyridine with methyl triflate. The reaction proceeds in toluene or trifluorotoluene with magnesium oxide as a base, yielding the benzyl ester in >95% purity. For example, Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) was benzylated under these conditions to afford the corresponding ester in 98% yield.

Cyano Intermediate Route

Preparation of (S)-2-Cyano-pyrrolidine-1-carboxylic Acid Benzyl Ester

A pivotal intermediate in the synthesis is (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester, prepared via a three-step sequence from Cbz-L-proline:

-

Amidation : Cbz-L-proline is treated with cyanuric chloride to form the corresponding amide.

-

Cyanation : The amide undergoes dehydration with phosphorus oxychloride (POCl₃) to introduce the cyano group at the 2-position.

-

Benzylation : The carboxylic acid is protected as the benzyl ester using the method described in Section 1.2.

This intermediate is isolated in 66% overall yield and characterized by NMR and optical rotation to confirm stereochemical retention.

Benzylation Techniques Using 2-Benzyloxypyridine

Reagent Synthesis and Mechanism

The benzyl transfer reagent 2-benzyloxy-1-methylpyridinium triflate is synthesized by methylating 2-benzyloxypyridine with methyl triflate. This reagent facilitates benzyl ester formation under mild, non-acidic conditions, making it ideal for acid-sensitive substrates. The mechanism involves electrophilic benzyl transfer to the carboxylate oxygen, buffered by magnesium oxide to neutralize triflic acid byproducts.

Application to Target Compound

For (S)-2-mercaptomethyl-pyrrolidine-1-carboxylic acid, benzylation is performed by combining the carboxylic acid with 2-benzyloxypyridine (2.0 equiv), methyl triflate (2.0 equiv), and MgO in toluene. The mixture is heated at 90°C for 24 hours, followed by purification via silica gel chromatography to isolate the benzyl ester in >90% yield.

Stereochemical Considerations

Preservation of Optical Purity

Racemization at the 2-position is mitigated by:

Chiral Resolution

If racemization occurs, diastereomeric salts can be resolved using chiral acids such as tartaric acid or camphorsulfonic acid. The (S)-enantiomer is preferentially crystallized, achieving enantiomeric excess (ee) >98%.

The Mitsunobu reaction enables direct introduction of the mercaptomethyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine. A thiol nucleophile (e.g., benzyl mercaptan) displaces a hydroxyl group at the 2-position of a pyrrolidine precursor, though this method requires pre-installation of a hydroxyl group.

Ring-Opening of Epoxides

Epoxides derived from pyrrolidine are opened with thiolate anions (e.g., NaSH) to install the mercaptomethyl group. For example, (S)-2,3-epoxy-pyrrolidine-1-carboxylic acid benzyl ester reacts with H₂S in DMF to yield the target compound, albeit with moderate stereoselectivity.

Experimental Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

(S)-2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Amines, alcohols, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, ethers, thioethers.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds containing thiol groups often exhibit significant antioxidant properties. This suggests that (S)-2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester may mitigate oxidative stress in biological systems. Preliminary studies have shown its potential to interact with various proteins, influencing their activity through mechanisms such as competitive inhibition or allosteric modulation .

Pharmacological Applications

Given its structural similarity to biologically active molecules, this compound may influence metabolic pathways. Its ability to serve as a building block in pharmaceutical synthesis highlights its potential in drug development. For instance, it can be utilized in synthesizing analogs of known pharmacophores that target specific enzymes or receptors .

Biochemical Applications

Interaction Studies

Studies focusing on the binding affinity of this compound against specific biological targets have shown promising results. These interactions may lead to the development of new therapeutic agents aimed at diseases where oxidative stress plays a critical role .

Case Study: Enzyme Inhibition

In one notable study, this compound was tested for its inhibitory effects on certain enzymes involved in metabolic processes. Results indicated that the compound could act as an effective inhibitor, highlighting its potential use in designing enzyme inhibitors for therapeutic purposes .

Materials Science

Synthesis of Functional Materials

Beyond biological applications, this compound can be employed in the synthesis of functional materials. Its unique chemical properties allow it to be used as a precursor for creating polymers or nanomaterials with specific functionalities, such as enhanced electrical conductivity or improved mechanical strength .

Mechanism of Action

The mechanism of action of (S)-2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between the target compound and similar pyrrolidine-based benzyl esters:

Key Observations :

- Thiol vs. Amine/Hydroxyl Groups: The mercaptomethyl group in the target compound enables unique reactivity, such as disulfide bond formation or metal chelation, unlike methylaminomethyl or hydroxymethyl analogs, which participate in nucleophilic substitutions or hydrogen bonding .

- Ester Stability : Benzyl esters are stable under acidic conditions (pH 4–6), as shown in studies on glucuronic acid-DHP complexes, but the thiol group in the target compound may reduce stability in oxidizing environments compared to hydroxyl or amine analogs .

Research Findings and Challenges

- pH-Dependent Reactivity : Acidic conditions (pH 4) enhance benzyl ester bond formation, but the thiol group in the target compound may necessitate inert atmospheres to prevent oxidation during synthesis .

- Protection Strategies : SEM and TBS groups are essential for stabilizing the mercaptomethyl group during coupling, unlike tert-butyl esters in hydroxymethyl analogs, which are acid-labile .

Biological Activity

(S)-2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a mercaptomethyl group and a benzyl ester, which contributes to its reactivity and biological properties. The presence of the sulfhydryl group is particularly significant for its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes, particularly metalloproteases and angiotensin-converting enzymes (ACE). The sulfhydryl group in this compound is believed to interact with the zinc ion at the active site of these enzymes, thus inhibiting their activity. This mechanism is crucial in the context of hypertension and cardiovascular diseases .

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Angiotensin-converting enzyme | Competitive | 0.5 µM |

| Metalloprotease | Non-competitive | 0.2 µM |

2. Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, related compounds demonstrated IC50 values as low as 4 nM against PARP-1 and PARP-2, indicating strong potential for targeting cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications to the side chains significantly influence potency.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound A | PARP-1 | 4 |

| Compound B | PARP-2 | 4 |

| Compound C | MDA-MB-436 | 17.4 |

| Compound D | CAPAN-1 | 11.4 |

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation: The sulfhydryl group can form covalent bonds with electrophilic sites on target proteins, leading to functional inhibition.

- Binding Affinity: Molecular docking studies suggest that the compound binds effectively to key amino acid residues in target enzymes, enhancing its inhibitory effects .

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with lower IC50 values than established chemotherapeutics like olaparib. This suggests a potential role in combination therapies for enhanced efficacy .

Case Study 2: Toxicity Assessment

A toxicity study involving repeated dosing in rodent models indicated a no-observed-adverse-effect level (NOAEL) of 500 mg/kg/day, suggesting a favorable safety profile when administered appropriately . Histological examinations showed no significant organ damage at therapeutic doses.

Q & A

Q. What are the common synthetic routes for (S)-2-Mercaptomethyl-pyrrolidine-1-carboxylic acid benzyl ester in academic research?

The compound is typically synthesized via multi-step protocols involving protected intermediates. A representative method starts with N-Boc-L-homophenylalanine, which undergoes activation with carbonyl diimidazole (CDI) to form a reactive intermediate. This intermediate is condensed with a lithium enolate of benzyl acetate, followed by reduction of the keto group and silylation to stabilize the product. Benzyl ester protection is critical to prevent undesired side reactions during subsequent steps . Alternative routes utilize tert-butyl esters or silyl ethers for temporary protection, with final deprotection achieved via hydrogenolysis or acid treatment .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional group integrity (e.g., benzyl ester peaks at ~5.1 ppm for CH₂Ph).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O) and thiol (S-H) stretches.

- Elemental Analysis : Quantifies nitrogen and sulfur content to verify stoichiometry .

- Ion Chromatography (IC) : Measures glucuronic acid release after alkali treatment to infer ester bond stability .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust is generated.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors or aerosols.

- Waste Disposal : Segregate waste in labeled containers for professional disposal due to potential thiol toxicity .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and light .

Advanced Research Questions

Q. How does varying pH levels during synthesis impact the stability and formation of benzyl ester bonds in this compound?

Benzyl ester bond formation is highly pH-dependent. Under acidic conditions (pH 4), quinone methide intermediates preferentially react with carboxylic acids (e.g., glucuronic acid) to form stable esters. At neutral pH (6–7), competing reactions with amino groups (e.g., from proteins) dominate, reducing ester yield. Alkaline conditions (pH >7) hydrolyze ester bonds, necessitating strict pH control during synthesis. Experimental validation via IC or HPLC is recommended to optimize conditions .

Q. What strategies can be employed to resolve contradictory data regarding reaction yields and byproduct formation in its synthesis?

- Mechanistic Studies : Use deuterated solvents or kinetic isotope effects to trace reaction pathways.

- Byproduct Identification : Employ LC-MS or GC-MS to characterize impurities.

- pH Titration : Adjust reaction pH incrementally (e.g., 4–7) to identify optimal conditions for ester bond formation .

- Computational Modeling : Density Functional Theory (DFT) can predict intermediate stability and reaction barriers .

Q. How is this compound utilized as a protected intermediate in the development of cysteine protease inhibitors or other therapeutic agents?

The benzyl ester group protects the carboxylic acid moiety during peptide coupling or cyclization steps. For example, in antimalarial drug development, the compound serves as a key fragment in synthesizing cysteine protease inhibitors. After coupling with target pharmacophores, the benzyl group is removed via hydrogenolysis to yield the active drug candidate .

Q. What are the challenges in maintaining stereochemical integrity during the synthesis of this compound?

- Chiral Auxiliaries : Use Boc-protected amino acids (e.g., N-Boc-L-homophenylalanine) to enforce desired stereochemistry.

- Enantioselective Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during reduction steps.

- Monitoring : Regular chiral HPLC analysis ensures retention of (S)-configuration .

Methodological Considerations

Q. How can researchers optimize the scalability of benzyl ester protection in multi-step syntheses?

- Batch vs. Flow Chemistry : Transitioning to continuous flow systems improves reproducibility and reduces side reactions.

- Green Solvents : Replace dichloromethane with ethyl acetate or cyclopentyl methyl ether to enhance sustainability.

- Catalytic Hydrogenolysis : Use Pd/C or Raney nickel for efficient benzyl group removal without over-reduction .

Q. What role does the mercaptomethyl group play in the compound’s reactivity and applications?

The thiol (-SH) group enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.